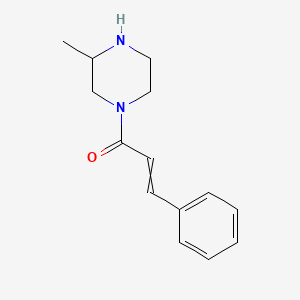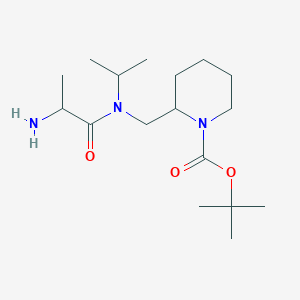
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the isobutyramido group attached to the piperidine ring contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate typically involves the use of piperidine as a starting material. The synthetic route may include the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions and hydrogenation of pyridine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Isobutyramido Group: The isobutyramido group can be introduced through amide bond formation reactions, typically using isobutyric acid derivatives and coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substitution reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for designing drugs with potential therapeutic effects.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine Derivatives: Pyridine is a six-membered ring with one nitrogen atom, similar to piperidine.
Dihydropyridine Derivatives: Dihydropyridines are partially saturated pyridine derivatives with significant therapeutic applications, particularly as calcium channel blockers.
Other Piperidine Derivatives: Various piperidine derivatives, such as 3-aminopiperidine and 3-aminoazepane, have similar structures and are used in the synthesis of pharmaceuticals and other chemicals.
Uniqueness
(S)-tert-Butyl 3-isobutyramidopiperidine-1-carboxylate is unique due to the presence of the tert-butyl and isobutyramido groups, which confer specific chemical properties and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C14H26N2O3 |
|---|---|
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
tert-butyl 3-(2-methylpropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-10(2)12(17)15-11-7-6-8-16(9-11)13(18)19-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,17) |
Clé InChI |
DNFOKHIIJKALAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(23R)-2,4,8,23-tetramethyl-11-oxa-6-azahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-1,17-dien-20-ol](/img/structure/B14792285.png)
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)





![5-O-benzyl 2-O-ethyl 1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14792323.png)


